1-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1H-1,2,4-triazole . The 1,2,4-triazole moiety is a common fragment in many pharmacologically active compounds, including antiviral and antitumor agents . .
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including antiviral and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several methods. One common approach involves the thermal cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, to facilitate the cyclization process . Another method involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, followed by the addition of carboxylic acid chlorides in the presence of anhydrous pyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, carboxamides, and other derivatives that have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
1-ethyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-3-carboxylic acid: A closely related compound with similar chemical properties and applications.
1,2,3-triazole derivatives: These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms, leading to variations in their chemical behavior and applications.
Uniqueness
1-ethyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid group at the 3-position make it particularly useful in the synthesis of pharmaceutical intermediates and other specialized applications .
Properties
IUPAC Name |
1-ethyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDEPNAXOCIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370462-55-7 |
Source
|
Record name | 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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